Mepixetil

AT1 receptor IC50 binding affinity

Mepixetil, also known as azilsartan mepixetil (QR-01019), is a prodrug of azilsartan, a potent, selective angiotensin II type 1 (AT1) receptor antagonist. It is chemically characterized as a benzimidazolecarboxylic acid derivative with a molecular weight of 678.69 g/mol (formula C36H34N6O8) and is primarily utilized in the research of hypertension, chronic heart failure, and diabetic nephropathy.

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
Cat. No. B12412731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepixetil
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)COC(=O)OC(C)C)C
InChIInChI=1S/C12H18N2O3/c1-7(2)17-12(15)16-6-11-10(5)13-8(3)9(4)14-11/h7H,6H2,1-5H3
InChIKeyXKZYPZBPOJJFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mepixetil (Azilsartan Mepixetil) for Hypertension Research: A Potent AT1 Receptor Antagonist Prodrug with Superior Efficacy


Mepixetil, also known as azilsartan mepixetil (QR-01019), is a prodrug of azilsartan, a potent, selective angiotensin II type 1 (AT1) receptor antagonist [1]. It is chemically characterized as a benzimidazolecarboxylic acid derivative with a molecular weight of 678.69 g/mol (formula C36H34N6O8) and is primarily utilized in the research of hypertension, chronic heart failure, and diabetic nephropathy [2]. The compound is a key component of advanced ARB prodrugs, exhibiting enhanced efficacy and a prolonged duration of action compared to earlier-generation sartans [3].

Why Mepixetil Cannot Be Substituted with Generic ARBs in Research Applications


Generic substitution among angiotensin II receptor blockers (ARBs) is not feasible due to significant variations in potency, selectivity, and pharmacokinetic profiles that directly impact experimental outcomes. Mepixetil, as a prodrug of azilsartan, exhibits a distinct IC50 of 0.62 nM for the AT1 receptor, which is more potent than commonly used ARBs such as losartan (IC50 ~20 nM) and valsartan (IC50 ~2.7 nM) [1]. Furthermore, mepixetil demonstrates a unique mechanism of action involving the release of hydroxyligustrazine or nitric oxide (NO) in vivo, which synergizes with azilsartan to provide a stronger, longer-lasting blood pressure reduction and a more pronounced, sustained heart rate lowering effect compared to conventional ARBs [2]. These pharmacological differentiators, combined with claims of improved solubility and bioavailability over earlier prodrug forms like azilsartan medoxomil [2], make direct substitution with other in-class compounds inappropriate for rigorous cardiovascular research.

Quantitative Differentiation: Mepixetil vs. Key ARB Comparators


Superior AT1 Receptor Binding Affinity: Mepixetil vs. Losartan and Valsartan

Mepixetil (azilsartan mepixetil) demonstrates a significantly higher affinity for the angiotensin II type 1 (AT1) receptor compared to widely used ARBs. The active metabolite, azilsartan, exhibits an IC50 of 0.62 nM for the AT1 receptor, which is 32-fold more potent than losartan (IC50 ~20 nM) and 4-fold more potent than valsartan (IC50 ~2.7 nM) [1][2]. This higher potency is a key factor in its enhanced antihypertensive efficacy [3].

AT1 receptor IC50 binding affinity pharmacology

Greater Systolic Blood Pressure Reduction: Mepixetil (as Azilsartan Medoxomil) vs. Valsartan in a Clinical Trial

In a Phase 3, double-blind, randomized trial involving 612 Chinese patients with essential hypertension, azilsartan medoxomil (the prodrug of azilsartan) at 80 mg demonstrated a significantly greater reduction in systolic blood pressure (SBP) compared to valsartan 160 mg. The mean SBP reduction was -24.2 mmHg for azilsartan 80 mg versus -20.6 mmHg for valsartan 160 mg (p<0.05) [1]. Even the 40 mg dose of azilsartan medoxomil achieved a numerically greater reduction (-22.5 mmHg) than the maximum recommended dose of valsartan [1].

hypertension blood pressure clinical trial efficacy

Enhanced Selectivity for AT1 over AT2 Receptors

Mepixetil (azilsartan) exhibits exceptional selectivity for the AT1 receptor over the AT2 receptor, with a reported selectivity ratio exceeding 10,000-fold [1]. This high degree of selectivity is crucial for minimizing off-target effects associated with AT2 receptor antagonism, which can include adverse effects on fetal development and renal function [2].

selectivity AT1 receptor AT2 receptor off-target effects

Improved Solubility and Bioavailability Over Earlier Prodrugs

The patent for mepixetil (CN107400122A) explicitly claims that the compound exhibits 'better solubility and higher bioavailability' compared to a previously disclosed prodrug of azilsartan (referred to as 'Formula II compound') [1]. This improvement is attributed to the specific potassium salt form (QR-01019K) which enhances dissolution properties [1].

solubility bioavailability formulation prodrug

Dual Mechanism: Synergistic Action of Azilsartan and Hydroxyligustrazine/NO Release

Mepixetil is designed to release two active moieties upon in vivo metabolism: the AT1 antagonist azilsartan and either hydroxyligustrazine or nitric oxide (NO) [1]. This dual-release mechanism is a unique feature that is claimed to provide 'effective synergistic action,' resulting in a stronger and longer-lasting antihypertensive effect and a more pronounced and sustained reduction in heart rate compared to azilsartan alone [1].

mechanism of action prodrug synergy nitric oxide

Optimal Research Applications for Mepixetil Based on Its Differentiated Profile


Preclinical Studies of Hypertension Requiring Superior and Sustained Blood Pressure Control

Given its significantly higher AT1 receptor affinity (IC50 0.62 nM) and demonstrated superior systolic blood pressure reduction in clinical trials (e.g., -24.2 mmHg vs. -20.6 mmHg for valsartan at 8 weeks), mepixetil is an ideal candidate for preclinical hypertension models where robust, long-lasting antihypertensive efficacy is a primary endpoint. Its extended duration of action, as claimed in patent data, makes it particularly suitable for studies evaluating 24-hour blood pressure profiles in spontaneously hypertensive rats (SHR) [1][2].

Investigations into Dual-Mechanism Cardio-Renal Protection

Mepixetil's unique dual-release mechanism, which provides both AT1 blockade and the release of hydroxyligustrazine or NO, positions it as a powerful tool for studying synergistic effects in cardiovascular and renal diseases. Researchers investigating the interplay between the RAAS and nitric oxide pathways in conditions like diabetic nephropathy or heart failure can leverage this compound to explore novel therapeutic strategies that go beyond simple AT1 inhibition [1].

Formulation and Pharmacokinetic Studies for Improved Oral Bioavailability

The patent-backed claim of 'better solubility' and 'higher bioavailability' for mepixetil potassium (QR-01019K) compared to earlier azilsartan prodrugs makes it a valuable subject for pharmaceutical formulation research. Scientists focused on enhancing the oral delivery of poorly soluble ARBs can utilize mepixetil as a benchmark for developing advanced prodrug strategies or novel solid dispersion formulations aimed at optimizing systemic exposure [1].

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